molecular formula C13H12F4N2O2 B8815455 N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide CAS No. 143655-60-1

N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide

Cat. No. B8815455
M. Wt: 304.24 g/mol
InChI Key: DAOJPVPVIVBIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C13H12F4N2O2 and its molecular weight is 304.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

143655-60-1

Product Name

N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide

Molecular Formula

C13H12F4N2O2

Molecular Weight

304.24 g/mol

IUPAC Name

N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C13H12F4N2O2/c1-5-6-2-3-9(19-12(21)13(15,16)17)11(20)10(6)8(18)4-7(5)14/h4,9H,2-3,18H2,1H3,(H,19,21)

InChI Key

DAOJPVPVIVBIAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C(F)(F)F)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound obtained in (8) above (1.66 gm) was dissolved into a mixed solvent of 70 ml of ethanol and 10 ml of THF. To the solution were added 2 ml of triethylamine and 1.5 ml of ethyltrifluoroacetate, followed by stirring for 20 hours at 20° C. The reaction product was added to dilute aqueous solution of hydrochloric acid and extracted with chloroform. The extract was washed with water, saturated sodium bicarbonate and saturated brine in this order, and dried over anhydrous sodium sulfate. After removal of the solvent by evaporation, the residue was subjected to silica gel column chromatography using chloroform as an eluant to obtain fractions containing the target compound. The fractions were concentrated to obtain 1.79 gm of the title compound.
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( 8 )
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70 mL
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10 mL
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0 (± 1) mol
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1.5 mL
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2 mL
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